3-Amino-4-methoxy-2-methylbenzene-1-sulfonamide
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Overview
Description
3-Amino-4-methoxy-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, a methyl group, and a sulfonamide group attached to a benzene ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and sulfonation reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-methoxy-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and various substituted benzene derivatives .
Scientific Research Applications
3-Amino-4-methoxy-2-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxy-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. This compound may also interact with cellular receptors and signaling pathways, exerting various biological effects .
Comparison with Similar Compounds
- 3-Amino-4-methoxy-N-methylbenzene-1-sulfonamide
- 3-Amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide
Comparison: Compared to similar compounds, 3-Amino-4-methoxy-2-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of the methoxy and methyl groups can affect the compound’s solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C8H12N2O3S |
---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
3-amino-4-methoxy-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-5-7(14(10,11)12)4-3-6(13-2)8(5)9/h3-4H,9H2,1-2H3,(H2,10,11,12) |
InChI Key |
WLRNGPSRZWXIQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1N)OC)S(=O)(=O)N |
Origin of Product |
United States |
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